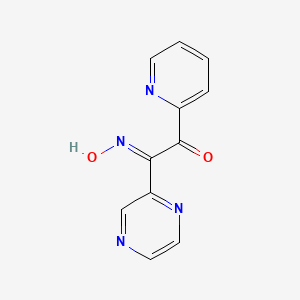
(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyridin-2-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyridin-2-ylethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydroxyimino group, a pyrazinyl group, and a pyridinyl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyridin-2-ylethanone typically involves the reaction of pyrazine-2-carbaldehyde with 2-pyridinecarboxaldehyde in the presence of hydroxylamine hydrochloride. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyridin-2-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyridin-2-ylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyridin-2-ylethanone involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyrazinyl and pyridinyl groups can interact with aromatic residues in proteins, further modulating their function. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyridin-2-ylpropanone: Similar structure but with a propanone group instead of ethanone.
(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyridin-2-ylbutanone: Contains a butanone group, offering different reactivity and properties.
(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyridin-2-ylpentanone: Features a pentanone group, providing further variations in chemical behavior.
Uniqueness
(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyridin-2-ylethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C11H8N4O2 |
|---|---|
Poids moléculaire |
228.21 g/mol |
Nom IUPAC |
(2E)-2-hydroxyimino-2-pyrazin-2-yl-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C11H8N4O2/c16-11(8-3-1-2-4-13-8)10(15-17)9-7-12-5-6-14-9/h1-7,17H/b15-10+ |
Clé InChI |
ASDAJUJYTOBTQI-XNTDXEJSSA-N |
SMILES isomérique |
C1=CC=NC(=C1)C(=O)/C(=N/O)/C2=NC=CN=C2 |
SMILES canonique |
C1=CC=NC(=C1)C(=O)C(=NO)C2=NC=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















